[4-(3-methoxyphenyl)piperazin-1-yl](4-methyl-1-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
1-(3-METHOXYPHENYL)-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYPHENYL)-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an appropriate diketone or aldehyde under acidic or basic conditions.
Attachment of the piperazine ring: The pyrazole derivative is then reacted with a piperazine compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYPHENYL)-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHOXYPHENYL)-4-(4-METHYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE: Lacks the phenyl group on the pyrazole ring.
1-(3-METHOXYPHENYL)-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-3-CARBONYL)PIPERAZINE: Different position of the carbonyl group on the pyrazole ring.
Uniqueness
1-(3-METHOXYPHENYL)-4-(4-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBONYL)PIPERAZINE is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C22H24N4O2/c1-17-16-23-26(18-7-4-3-5-8-18)21(17)22(27)25-13-11-24(12-14-25)19-9-6-10-20(15-19)28-2/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
FHYVTHOIESGJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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